5-Deoxycajanin
Overview
Description
5-Deoxycajanin is a natural product found in Euchresta formosana . It is a flavonoid that can also be isolated from the herbs of Cajanus cajan . Its molecular formula is C16H12O5 and it has a molecular weight of 284.26 g/mol .
Synthesis Analysis
The synthesis of 5-Deoxycajanin involves a multi-step reaction . The process includes heating with K2CO3 in acetone, treatment with 50% aq. NaOH in ethanol, and reactions with Th(III)NO3 and 10% aq. HCl . The final step involves a reaction with H2 and 10% Pd/C in acetone .Molecular Structure Analysis
5-Deoxycajanin has a complex molecular structure. It contains a total of 35 bonds, including 23 non-H bonds, 14 multiple bonds, 2 rotatable bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), 2 aromatic hydroxyls, and 2 ethers (aromatic) .Physical And Chemical Properties Analysis
5-Deoxycajanin is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It has a molecular weight of 284.26 g/mol and a molecular formula of C16H12O5 .Scientific Research Applications
Pharmacological Effects
5-Deoxycajanin has been studied for its potential pharmacological effects. One area of research is its possible antidepressant properties. For instance, the study of fluoxetine (a selective serotonin uptake inhibitor) provides insights into how serotonin reuptake inhibitors, a category that potentially includes 5-Deoxycajanin, might function in treating depression and other psychiatric disorders (Wong et al., 1995).
Anticancer Research
5-Deoxycajanin's role in cancer treatment has also been a focus. The analog 5-aza-2'-deoxycytidine is utilized in experimental inducement of gene expression and cellular differentiation, suggesting a possible application of 5-Deoxycajanin in similar domains (Jüttermann et al., 1994). Additionally, the study of 5-fluorouracil and 5-fluoro-2′-deoxyuridine in cancer chemotherapy provides context for understanding how 5-Deoxycajanin might be used in oncological treatments (Heidelberger & Ansfield, 1963).
Neurological Applications
Research on fluoxetine, a drug that affects serotonin (5-hydroxytryptamine) reuptake, suggests that 5-Deoxycajanin may have applications in neurological disorders. This includes the treatment of major depressive disorder and related conditions (Wong et al., 2005).
Safety And Hazards
properties
IUPAC Name |
3-(2,4-dihydroxyphenyl)-7-methoxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-20-10-3-5-12-15(7-10)21-8-13(16(12)19)11-4-2-9(17)6-14(11)18/h2-8,17-18H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZOYQACMFLYEJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=C(C=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467011 | |
Record name | CTK2G8036 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80467011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Deoxycajanin | |
CAS RN |
7622-53-9 | |
Record name | CTK2G8036 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80467011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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